molecular formula C15H22N2O2 B565234 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid CAS No. 1018660-87-1

2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid

Cat. No.: B565234
CAS No.: 1018660-87-1
M. Wt: 262.353
InChI Key: GVJVHNUSOGDLGU-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic Acid (CAS Number 1018660-87-1) is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.3474 g/mol . This compound features a propanoic acid backbone substituted with a methyl group and a 4-(4-methylpiperazin-1-yl)phenyl group, a structure that suggests potential utility as a key intermediate or building block in medicinal chemistry and drug discovery research. The incorporation of the methylpiperazine moiety, a common pharmacophore in bioactive molecules, makes this compound particularly valuable for the synthesis of more complex molecules for biological screening . As a high-purity chemical building block, it can be utilized in the development of novel therapeutic agents, such as the Mcl-1 inhibitor S63845, which shares a similar 4-methylpiperazine substructure . This product is offered in various grades and purities, including high and ultra-high purity forms suitable for research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please request a certificate of analysis and safety data sheet for specific quality and handling information.

Properties

IUPAC Name

2-methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,14(18)19)12-4-6-13(7-5-12)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJVHNUSOGDLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2CCN(CC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651664
Record name 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018660-87-1
Record name 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid, also known by its CAS number 2007924-91-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a piperazine moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.

The primary mechanism through which this compound exerts its effects is believed to be through inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are critical in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain pathways. Inhibition of COX can lead to reduced inflammation and pain relief, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Studies

Research has indicated that derivatives of propionic acid, including compounds similar to this compound, exhibit significant COX inhibitory activity. For instance, a study highlighted the synthesis and evaluation of various 2-phenylpropionic acid derivatives, demonstrating that some compounds showed better COX inhibition than ibuprofen .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound may also possess antimicrobial activity. A related study found that certain derivatives displayed promising antibacterial properties against various microbial strains . This suggests that this compound could be explored further for potential applications in treating infections.

Pharmacokinetics and ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) predictions for compounds structurally related to this compound indicate a favorable pharmacokinetic profile. This includes good absorption rates and metabolic stability, which are crucial for the development of effective therapeutic agents .

Case Study 1: Dual Activity Evaluation

A study focusing on the synthesis of dual COX inhibitory-antibacterial agents included an evaluation of compounds structurally similar to this compound. The findings revealed that several synthesized compounds exhibited dual activity against both COX enzymes and bacterial strains, suggesting a multifaceted therapeutic potential .

Case Study 2: Comparative Analysis with NSAIDs

In a comparative analysis involving various NSAIDs, the effectiveness of compounds similar to this compound was assessed. Results indicated that some derivatives not only matched but in some cases surpassed the efficacy of established NSAIDs like ibuprofen in terms of COX inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester (CAS: N/A)
  • Structure : Ethyl ester of the parent acid with a 4-chlorophenyl-piperazine substituent.
  • Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic Acid (CAS: 169280-21-1)
  • Structure: Features a 4-chlorobutanoyl group instead of piperazine.
  • Key Differences : The chlorinated acyl chain may enhance membrane permeability but reduces hydrogen-bonding capacity, impacting target affinity .
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic Acid (CAS: 680579-19-5)
  • Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected piperazine.
  • Key Differences : The Boc group improves stability during synthesis but requires deprotection for biological activity, limiting its utility in direct applications .

Salt and Ester Derivatives

2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic Acid Dihydrobromide (CAS: 1354949-47-5)
  • Properties : Salt form with enhanced aqueous solubility (due to bromide counterions) and improved crystallinity for formulation .
  • Applications : Preferred in in vivo studies for consistent bioavailability.
GW7647 (CAS: N/A)
  • Structure: 2-Methyl-2-[[4-[2-[(cyclohexylamino)carbonylamino]ethyl]phenyl]thio]-propanoic acid.
  • Key Differences : The thioether and cyclohexyl groups confer potent PPARα agonist activity (96.6–98.4% purity) but increase molecular weight (C₂₉H₄₅N₃O₃S) and complexity .

Pharmacologically Relevant Analogs

Ibuprofen Impurities (e.g., 2-[4-(2-Methylpropyl)phenyl]propanoic Acid)
  • Structure: Linear propanoic acid with an isobutylphenyl group.
  • Key Differences : Lacks the piperazine moiety, reducing basicity and altering COX inhibition selectivity. Used to study metabolic pathways in NSAID development .
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic Acid Hydrochloride (CAS: 2613387-91-8)
  • Structure : Piperidinylpropyl substituent introduces bulkier hydrophobic interactions.
  • Applications: Potential CNS-targeted drug candidate due to enhanced blood-brain barrier penetration .

Structural and Functional Data Table

Compound Name Substituent Molecular Formula Key Properties Applications References
Target Compound 4-Methylpiperazine C₁₃H₁₈N₂O₂ High solubility (as dihydrobromide), moderate logP Pharmaceutical intermediate
4-Chlorophenyl analog (ethyl ester) 4-Chlorophenyl C₁₆H₂₁ClN₂O₂ Lipophilic ester, synthesized via N-alkylation Preclinical prodrug studies
GW7647 Thioether/cyclohexyl C₂₉H₄₅N₃O₃S PPARα agonist, >96% purity Metabolic disease research
Boc-protected analog Boc-piperazine C₁₂H₂₂N₂O₄ Requires deprotection, stable intermediate Peptide synthesis
Ibuprofen impurity J Isobutylphenyl C₁₃H₁₈O₂ COX inhibition metabolite NSAID quality control

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A foundational approach involves Friedel-Crafts alkylation to introduce the 4-methylpiperazine group onto the phenyl ring. As demonstrated in the synthesis of analogous compounds (e.g., 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid), aluminum chloride (AlCl₃) catalyzes the reaction between α-chloro propionyl chloride and 2-methyl-1-phenylpropene in dichloromethane at -5–0°C. For the target compound, this methodology can be adapted by substituting the propenyl group with a pre-functionalized piperazine derivative.

Key steps include:

  • Friedel-Crafts Acylation : Formation of 1-[4-(4-methylpiperazin-1-yl)phenyl]-2-chloro-1-propanone via AlCl₃-mediated coupling of α-chloro propionyl chloride with 4-(4-methylpiperazin-1-yl)toluene.

  • Rearrangement and Hydrolysis : The intermediate undergoes Claisen condensation with NSC 6366 (sodium 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate) in toluene at 140–160°C, followed by hydrolysis with NaOH (70–85°C) to yield the sodium salt of the target acid.

  • Acidification : Treatment with HCl precipitates the free acid, which is recrystallized from n-hexane to achieve >99% purity.

Direct Piperazine Substitution via Nucleophilic Aromatic Substitution

An alternative route leverages nucleophilic aromatic substitution (NAS) to install the 4-methylpiperazine group. This method avoids harsh Friedel-Crafts conditions and is exemplified by the synthesis of 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid (C₉H₁₈N₂O₂).

Procedure :

  • Activation of the Aromatic Ring : 4-Fluorophenylpropanoic acid is treated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to generate a phenoxide intermediate.

  • Piperazine Coupling : Reaction with 1-methylpiperazine at 80–100°C for 12–24 hours facilitates NAS, forming the 4-(4-methylpiperazin-1-yl)phenylpropanoic acid derivative.

  • Methylation : The α-methyl group is introduced via Grignard reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), followed by acidic workup to yield the final product.

Optimization Data :

StepConditionsYield (%)Purity (%)
NAS Reaction100°C, 18h, DMF6892
Methylation0°C, THF, MeMgBr7595
Recrystallizationn-Hexane, -20°C9099

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety. The use of dichloromethane in Friedel-Crafts reactions poses environmental and health risks, prompting substitution with greener solvents like ethyl acetate or cyclopentyl methyl ether (CPME). Catalytic systems have also evolved; for instance, zinc oxide (ZnO) replaces AlCl₃ in rearrangement steps to reduce corrosion and waste.

Byproduct Management

The esterification of 2-(4-chloromethylphenyl)propionic acid with methanol and thionyl chloride (SOCl₂) generates HCl gas, necessitating scrubbers for safe disposal. Impurities such as unreacted α-chloro propionyl chloride are removed via aqueous extraction (pH 7–8) before recrystallization.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 6H, CH₃), 2.28 (s, 3H, N-CH₃), 2.45–2.60 (m, 8H, piperazine-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 12.1 (br s, 1H, COOH).

  • HPLC : A C18 column with acetonitrile/0.1% H₃PO₄ (70:30) mobile phase confirms ≥99% purity at 254 nm.

Stability Studies

The compound exhibits degradation under acidic conditions (pH <3), forming a lactam derivative via intramolecular cyclization. Storage at -20°C in amber vials under nitrogen is recommended for long-term stability .

Q & A

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology : Re-evaluate experimental variables:
  • Purity : Verify via HPLC (>95%) and exclude batch-specific impurities (e.g., residual solvents) .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls. Perform meta-analyses to identify trends across datasets .

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